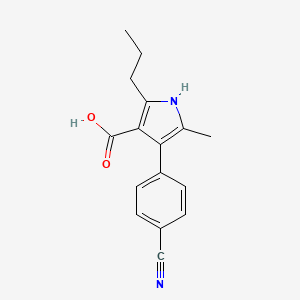
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a cyanophenyl group, a methyl group, and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanophenylacetic acid: Shares the cyanophenyl group but differs in the core structure.
2-(4-Cyanophenyl)-5-(4-n-alkyl- and alkoxyphenyl)pyridines: Similar in having a cyanophenyl group and a pyridine ring.
4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline: Contains a cyanophenyl group but has a different core structure.
Uniqueness
4-(4-Cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
| 894074-69-2 | |
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
4-(4-cyanophenyl)-5-methyl-2-propyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-3-4-13-15(16(19)20)14(10(2)18-13)12-7-5-11(9-17)6-8-12/h5-8,18H,3-4H2,1-2H3,(H,19,20) |
Clave InChI |
NQXYYIRCQXLWNA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=C(N1)C)C2=CC=C(C=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


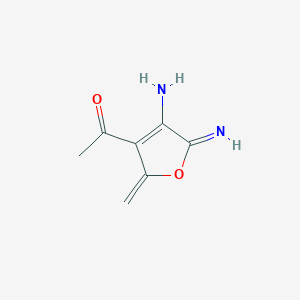
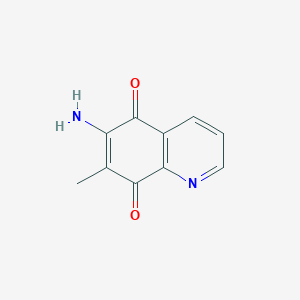

![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)


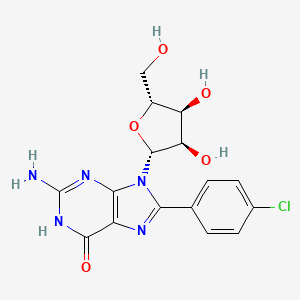
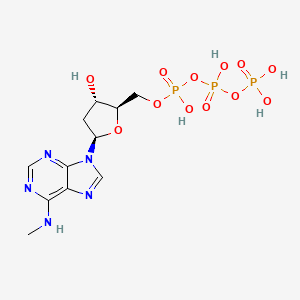
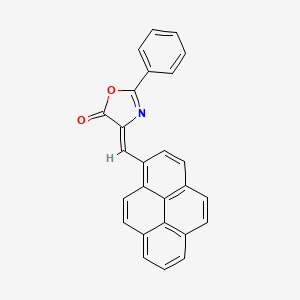
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
